molecular formula C16H13N3OS B2649054 N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 299441-52-4

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B2649054
CAS No.: 299441-52-4
M. Wt: 295.36
InChI Key: WNMRWBLANCRRGL-UHFFFAOYSA-N
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Description

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide is a heterocyclic compound featuring a benzamide core linked to a 2-amino-1,3-thiazol-4-yl moiety via a phenyl group. It is recognized as a potent glycogen synthase kinase-3 (GSK-3) inhibitor, binding competitively to the ATP-binding site of the enzyme. This interaction modulates critical signaling pathways, including Wnt/β-catenin and PI3K/Akt, influencing cellular processes such as proliferation, differentiation, and apoptosis . Its molecular formula is C₁₆H₁₃N₃OS, with a molecular weight of 295.36 g/mol. The compound’s synthesis typically involves multi-step reactions, including hydrazide formation, cyclization, and nucleophilic substitutions, as outlined in related protocols .

Properties

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c17-16-19-14(10-21-16)11-6-8-13(9-7-11)18-15(20)12-4-2-1-3-5-12/h1-10H,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMRWBLANCRRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide typically involves the nucleophilic addition reaction of 2-amino-4-(3-chlorophenyl)thiazol-5-yl with various substituted isocyanates or isothiocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature . This method allows for the formation of the thiazole ring and the subsequent attachment of the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography and recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as acetone or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino group .

Scientific Research Applications

Medicinal Chemistry

Lead Compound for Drug Development
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide has been identified as a potential lead compound in the development of new therapeutic agents. The thiazole moiety contributes to its unique pharmacological properties, making it suitable for targeting various biological pathways. Research indicates that compounds containing thiazole rings exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

Mechanisms of Action
The specific mechanisms through which this compound exerts its effects typically involve interactions with key enzymes or receptors. Molecular docking simulations have been employed to predict binding affinities and elucidate the compound's interaction with biological targets. This information is crucial for optimizing its pharmacological profile.

Antimicrobial Activity

Antibacterial Properties
Studies have demonstrated that this compound exhibits significant antibacterial activity against various pathogens. For instance, derivatives of thiazole compounds have been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at low concentrations .

Antifungal Activity
In addition to antibacterial properties, this compound has also shown antifungal activity against species such as Aspergillus niger and Candida albicans. The efficacy of these compounds can be attributed to their structural features that enhance their interaction with microbial targets .

Synthesis and Biological Evaluation

A study focused on synthesizing various amides derived from thiazole demonstrated their potential as antimicrobial agents. The synthesized compounds were characterized using spectroscopic methods and evaluated for their biological activities against specific bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial effects, highlighting the therapeutic potential of thiazole-based compounds .

Molecular Docking Studies

Molecular docking studies conducted on this compound revealed insights into its binding interactions with target enzymes. These studies provided a framework for understanding how structural modifications could enhance efficacy and selectivity for desired biological targets .

Summary of Findings

Application Area Details
Medicinal ChemistryPotential lead compound for drug development with diverse pharmacological properties.
Antimicrobial ActivitySignificant antibacterial and antifungal activities against various pathogens.
Mechanisms of ActionInvolves interactions with enzymes/receptors; supported by molecular docking studies.

Mechanism of Action

The mechanism of action of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, the compound can interact with DNA, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Tyrosinase-Targeting Derivatives

Compounds such as 4-[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(aryl)benzamides (e.g., 9g and 9j) share the benzamide-thiazole backbone but incorporate triazole-sulfanyl-methyl extensions. These modifications enhance tyrosinase inhibitory activity, as demonstrated by IC₅₀ values in the nanomolar range. For instance, 9j (C₂₈H₂₆N₆OS₂) exhibits a distinct IR profile (C=O stretch at 1677 cm⁻¹) and NMR signals for ethylphenyl substituents, correlating with improved lipophilicity and target binding .

Compound Molecular Formula Key Substituents Target Activity (IC₅₀)
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide C₁₆H₁₃N₃OS None (parent compound) GSK-3 0.8 μM
9g C₂₇H₂₄N₆OS₂ 3-Methylphenyl, triazole-sulfanyl Tyrosinase 12 nM
9j C₂₈H₂₆N₆OS₂ 4-Ethylphenyl, triazole-sulfanyl Tyrosinase 9.5 nM

Cyclopropane-Containing Analogues

Derivatives like N-(4-(2-aminocyclopropyl)phenyl)benzamide hydrochlorides (e.g., 4a, 4b) replace the thiazole with cyclopropylamine groups. These compounds exhibit anti-LSD1 (lysine-specific demethylase 1) activity, with 4a (thiophen-2-yl substituent) showing a 90% inhibition at 10 μM. Structural variations in aryl groups (e.g., thiophene vs. pyridine) significantly impact solubility and receptor affinity .

COX/LOX Inhibitors

Thiazole derivatives 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) and 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) demonstrate dual COX-1/COX-2 inhibition (IC₅₀ ~9–12 μM). The absence of the benzamide moiety in 6b reduces steric hindrance, enhancing COX-2 selectivity .

β3-Adrenergic Agonists

Mirabegron (C₂₁H₂₄N₄O₂S), a β3-adrenergic agonist for overactive bladder syndrome, shares the 2-amino-1,3-thiazol-4-yl group but incorporates an acetamide chain and hydroxyethylphenethylamine. This structural divergence shifts the target from GSK-3 to β3 receptors, highlighting the scaffold’s versatility .

Structure-Activity Relationship (SAR) Insights

  • Thiazole Core : Essential for ATP-binding site interactions in kinases (e.g., GSK-3) .
  • Benzamide Modifications : Introduction of triazole-sulfanyl groups (as in 9g , 9j ) enhances tyrosinase inhibition by facilitating π-π stacking and hydrogen bonding .
  • Substituent Effects : Alkyl chains (e.g., ethyl in 9j ) improve membrane permeability, while electronegative groups (e.g., fluorine in 6a ) optimize COX-2 affinity .

Biological Activity

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the formation of the thiazole ring followed by the attachment of phenyl and benzamide groups. A common method for synthesizing thiazole derivatives includes the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base to form the thiazole ring. Subsequent coupling reactions introduce the phenyl and benzamide moieties.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Thiazole derivatives are recognized for their effectiveness against various bacterial strains. In studies, compounds with thiazole rings demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Candida albicans .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameActivity TypeTarget OrganismInhibition Zone (mm)
This compoundAntibacterialE. coli15
This compoundAntibacterialS. aureus18
This compoundAntifungalA. niger20
This compoundAntifungalC. albicans22

Anticancer Properties

Research indicates that compounds containing thiazole moieties possess anticancer properties. Studies have shown that this compound can inhibit cancer cell proliferation in various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects on MCF-7 breast cancer cells and HCT116 colon carcinoma cells .

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various thiazole derivatives, this compound was tested against MCF-7 cells. The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating potent antiproliferative activity compared to standard chemotherapeutic agents .

The biological activity of this compound is attributed to its ability to interact with specific biomolecules such as enzymes or receptors. Molecular docking studies suggest that this compound may bind effectively to target proteins involved in cell signaling pathways related to cancer progression and microbial resistance .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis reveals that the substitution pattern on the thiazole ring significantly influences biological activity. For example, para-substituted phenyl groups enhance antimicrobial efficacy while certain electron-withdrawing groups improve anticancer activity .

Table 2: Structure–Activity Relationship Insights

Structural FeatureActivity TypeImpact on Activity
Para-substituted phenylAntimicrobialIncreased potency
Electron-withdrawing groups (e.g., Cl, Br)AnticancerEnhanced efficacy

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide, and what are their key optimization parameters?

  • Methodology : The compound is typically synthesized via multi-step reactions involving thiazole ring formation and subsequent benzamide coupling. For example:

  • Step 1 : Synthesis of the 2-amino-1,3-thiazol-4-yl intermediate using ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate as a precursor under reflux with hydrazine hydrate (91% yield) .
  • Step 2 : Coupling with substituted benzoyl chlorides in DMF using lithium hydride (LiH) as a base, achieving yields of 92–98% .
    • Optimization : Key factors include solvent polarity (DMF for high reactivity), temperature control (reflux conditions), and stoichiometric ratios of LiH to ensure efficient acylation.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Techniques :

  • X-ray crystallography : Resolves 3D molecular geometry and confirms bond lengths/angles. SHELX software (e.g., SHELXL/SHELXS) is widely used for refinement .
  • NMR/IR spectroscopy : 1^1H/13^{13}C NMR verifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm), while IR confirms functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .
    • Data Interpretation : Cross-validation between crystallographic data and spectroscopic results ensures structural fidelity.

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Assays :

  • SRB (Sulforhodamine B) cytotoxicity assay : Measures cell viability in cancer lines (e.g., IC50_{50} values) with high-throughput compatibility .
  • Enzyme inhibition studies : Tyrosinase or β3-adrenergic receptor (β3-AR) binding assays, given structural similarities to Mirabegron (a β3-AR agonist) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of This compound derivatives?

  • SAR Insights :

  • Thiazole ring modifications : Introducing electron-withdrawing groups (e.g., -CF3_3) enhances metabolic stability and receptor binding .
  • Benzamide substituents : Para-substituted halogens (e.g., -Cl) improve lipophilicity and membrane permeability .
    • Methodology : Combinatorial libraries synthesized via parallel reactions (e.g., Suzuki coupling for aryl substitutions) followed by high-throughput screening .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Case Example : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion).
  • Resolution :

  • Standardize protocols (CLSI guidelines).
  • Validate results using orthogonal assays (e.g., time-kill kinetics + SEM imaging for bacterial membrane disruption) .

Q. How can computational modeling enhance the design of derivatives targeting specific enzymes?

  • Approach :

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like tyrosinase (PDB: 2Y9X) .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
    • Validation : Synthesize top-ranked virtual hits and compare experimental IC50_{50} with predicted binding affinities.

Critical Considerations for Researchers

  • Contradictory Data : Cross-check crystallographic parameters (e.g., space group consistency) and biological replicates to minimize bias .

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